Enantiomeric Specification for a Clinical PDE9 Drug Candidate Intermediate
The (S)-enantiomer of tetrahydrofuran-3-yl hydrazine is not merely a preferred intermediate but a mandatory structural component of a lead PDE9 inhibitor that has progressed to advanced stages of clinical investigation. The compound PF-04447943, a brain-permeable PDE9A inhibitor with a reported IC50 of 12 nM, is synthesized using the (S)-enantiomer of the hydrazine intermediate to establish its stereochemistry [REFS-1, REFS-2]. This directly quantifies the single-enantiomer requirement for achieving the high potency reported for the final drug candidate.
| Evidence Dimension | Enantiomeric purity required for target molecule's biological function |
|---|---|
| Target Compound Data | (S)-configuration required for the final PDE9 inhibitor structure [1] |
| Comparator Or Baseline | (R)-enantiomer or racemic mixture |
| Quantified Difference | The (R)-enantiomer or racemate cannot produce the active pharmaceutical ingredient. The (S)-enantiomer is exclusively specified [REFS-1, REFS-2]. |
| Conditions | Synthesis of PF-04447943 and related 1H-pyrazolo[4,3-c]quinolin-4(5H)-one PDE9 inhibitors [REFS-1, REFS-2] |
Why This Matters
Procurement of the (S)-enantiomer is the sole path to synthesizing a development-stage drug candidate with a known, high-potency IC50 value, making alternative isomers unusable for this application.
- [1] JP2020521726A. Pharmaceutical composition containing pde9 inhibitor. Published 2020. View Source
- [2] BindingDB BDBM50397838. CHEMBL2179105: PF-04447943. Accessed 2026. View Source
